molecular formula C19H19N5O7 B12467411 2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide

2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide

Cat. No.: B12467411
M. Wt: 429.4 g/mol
InChI Key: KECHGCWNXSUMFU-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide is a complex organic compound that features a benzamide core substituted with cyclohexylamino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a benzamide derivative followed by the introduction of the cyclohexylamino group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the cyclohexylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with methoxy groups instead of nitro groups.

    N-(4-nitrophenyl)benzamide: Lacks the cyclohexylamino group.

    2-(cyclohexylamino)-N-(4-nitrophenyl)benzamide: Similar but without the dinitro substitution.

Uniqueness

2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide is unique due to the presence of both cyclohexylamino and multiple nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

2-(cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C19H19N5O7/c25-19(21-13-6-8-14(9-7-13)22(26)27)16-10-15(23(28)29)11-17(24(30)31)18(16)20-12-4-2-1-3-5-12/h6-12,20H,1-5H2,(H,21,25)

InChI Key

KECHGCWNXSUMFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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